molecular formula C12H11ClO4 B8448776 3-Allyloxy-5-chlorocarbonyl-benzoic acid methyl ester

3-Allyloxy-5-chlorocarbonyl-benzoic acid methyl ester

Cat. No. B8448776
M. Wt: 254.66 g/mol
InChI Key: HGFIQIJGQUZGEK-UHFFFAOYSA-N
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Patent
US08039455B2

Procedure details

A solution of 2.17 g (9.18 mmol) of 5-allyloxy-isophthalic acid monomethyl ester in 9.2 ml of thionyl chloride is heated to reflux for 1 h. Excess thionyl chloride is removed under reduced pressure to yield 3-allyloxy-5-chlorocarbonyl-benzoic acid methyl ester in the form of a color-less oil, which is used without further purification. To a solution of 2.36 g (9.18 mmol) of 3-allyloxy-5-chlorocarbonyl-benzoic acid methyl ester in 9 ml of DCM 27.6 ml of a 1 M solution of dimethylamine in THF (3 eq.) are added at 0° C. The mixture is stirred at rt for 2 h. 100 ml of a half-saturated aq ammonium chloride solution are added. The mixture is extracted with TBME (2×75 ml), and the combined organic layers are washed with 50 ml of water, dried over sodium sulfate and evaporated. The residue is purified by chromatography on silica gel (EtOAc) to give the product as a colorless oil.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:12]=[C:11]([O:13][CH2:14][CH:15]=[CH2:16])[CH:10]=[C:6]([C:7](O)=[O:8])[CH:5]=1.S(Cl)([Cl:20])=O>>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:5]=[C:6]([C:7]([Cl:20])=[O:8])[CH:10]=[C:11]([O:13][CH2:14][CH:15]=[CH2:16])[CH:12]=1

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
COC(C1=CC(C(=O)O)=CC(=C1)OCC=C)=O
Name
Quantity
9.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)C(=O)Cl)OCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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